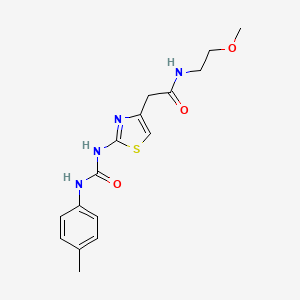![molecular formula C20H34N6OS B2513140 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941941-72-6](/img/structure/B2513140.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound This molecule is characterized by its multifaceted structure, incorporating elements that contribute to its versatile chemical and biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide involves a multi-step process.
Starting Materials: : The synthesis begins with the appropriate pyrazolo[3,4-d]pyrimidine derivative, combined with isobutylamine and methylthiolation reagents.
Reaction Conditions: : Specific reagents and solvents are used under controlled temperature and pressure to ensure the formation of the desired intermediate.
Final Coupling: : The intermediate undergoes a coupling reaction with an appropriate alkylating agent, followed by purification steps to isolate the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires optimization for cost-effectiveness and scalability. The process involves large-scale reactors, continuous flow methods, and advanced purification techniques like crystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typically utilizes reagents like lithium aluminum hydride or sodium borohydride to add hydrogen or remove oxygen.
Substitution: : Involves the replacement of one group in the molecule with another, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
The reactions can produce various derivatives, depending on the conditions and reagents used
Scientific Research Applications
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or signaling molecule.
Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Utilized in the production of specialty chemicals or materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Influences various biochemical pathways, potentially leading to changes in cell behavior or function.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out due to its unique structural features and versatile applications.
Similar Compounds: : Pyrazolo[3,4-d]pyrimidine derivatives with different substituents.
Uniqueness: : The isobutylamino and methylthio groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a fascinating compound with a plethora of applications in various fields. Its synthesis, chemical reactivity, and potential for scientific research make it a topic of significant interest in the scientific community.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6OS/c1-6-8-15(9-7-2)19(27)21-10-11-26-18-16(13-23-26)17(22-12-14(3)4)24-20(25-18)28-5/h13-15H,6-12H2,1-5H3,(H,21,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHVQLKXGDANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
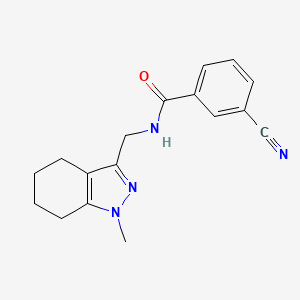

![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)
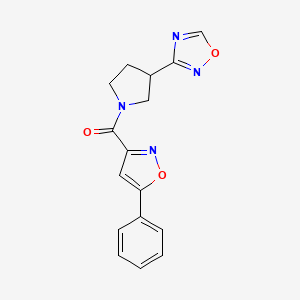

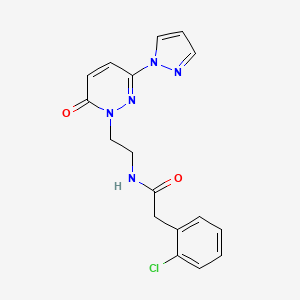
![1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2513068.png)
![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)
![2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2513070.png)


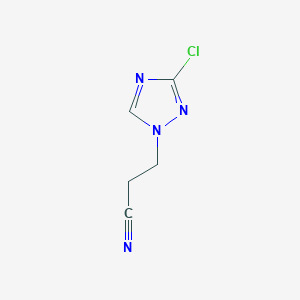
![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)
